REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:10][C:9]2[NH:8][N:7]=[CH:6][C:5]=2[CH2:4][CH2:3]1.[I:12]I.[OH-].[K+].S([O-])(O)=O.[Na+]>CN(C)C=O.O>[I:12][C:6]1[C:5]2[CH2:4][CH2:3][C:2]([CH3:11])([CH3:1])[CH2:10][C:9]=2[NH:8][N:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC=2C=NNC2C1)C
|
Name
|
|
Quantity
|
232 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for about 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, under ice-cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Sodium sulfate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Then, hexane (350 ml) was added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NNC=2CC(CCC12)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |